

Application Notes and Protocols for Carnitine Acetyltransferase Activity Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carnitine acetyltransferase

Cat. No.: B13397406

[Get Quote](#)

These application notes provide detailed protocols for the determination of **Carnitine Acetyltransferase** (CRAT) activity, a key enzyme in fatty acid metabolism. The provided methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

Carnitine Acetyltransferase (CRAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, forming acetyl-L-carnitine and free CoA. This reaction plays a crucial role in cellular energy metabolism by facilitating the transport of acetyl-CoA across the inner mitochondrial membrane and buffering the acetyl-CoA/CoA ratio. Dysregulation of CRAT activity has been implicated in various metabolic diseases, making it a significant target for research and drug development.

This document outlines two primary methods for determining CRAT activity: a spectrophotometric assay and a radiometric assay. Additionally, it distinguishes these activity assays from ELISA-based methods, which quantify the amount of CRAT protein rather than its enzymatic activity.

I. Spectrophotometric Assay for CRAT Activity

This method continuously monitors the change in absorbance resulting from the CRAT-catalyzed reaction. Two common approaches are described: a direct assay measuring the formation of acetyl-CoA and a coupled assay using 5,5'-dithiobis(2-nitrobenzoate) (DTNB).

A. Direct Spectrophotometric Assay

This protocol is based on the principle that the formation of the thioester bond in acetyl-CoA leads to an increase in absorbance at 233 nm.[\[1\]](#)

Experimental Protocol

- Reagent Preparation:
 - Assay Buffer: 100 mM Tris-HCl, pH 8.0.
 - Coenzyme A (CoA) Solution: 11 mM CoA in deionized water.
 - Acetyl-L-Carnitine Solution: 83.4 mM Acetyl-DL-Carnitine in deionized water.
 - Enzyme Sample: Prepare a solution of CRAT in cold Assay Buffer to achieve a final concentration of 0.03 - 0.06 units/ml in the final reaction mixture.
- Assay Procedure:
 - Pipette the following reagents into a quartz cuvette:
 - 2.65 ml Assay Buffer
 - 0.05 ml CoA Solution
 - 0.20 ml Acetyl-L-Carnitine Solution
 - Mix by inversion and equilibrate to 25°C.
 - Monitor the absorbance at 233 nm until a stable baseline is achieved.
 - Initiate the reaction by adding 0.10 ml of the Enzyme Sample.
 - Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes.
 - Determine the rate of change in absorbance per minute ($\Delta A_{233}/\text{min}$) from the linear portion of the curve.

- Calculation of Enzyme Activity: The activity of the enzyme in units/ml is calculated using the following formula: $\text{Units/ml} = (\Delta A_{233}/\text{min} * \text{Total Volume}) / (\epsilon * \text{Light Path} * \text{Volume of Enzyme})$ Where:
 - ϵ (molar extinction coefficient of Acetyl-CoA at 233 nm) = $4.5 \text{ mM}^{-1}\text{cm}^{-1}$ [\[1\]](#)
 - Total Volume = 3.0 ml
 - Light Path = 1 cm
 - Volume of Enzyme = 0.1 ml

One unit of CRAT is defined as the amount of enzyme that converts 1.0 μmole of acetyl-L-carnitine and CoA to L-carnitine and acetyl-CoA per minute at pH 8.0 and 25°C.[\[1\]](#)

B. DTNB-Coupled Spectrophotometric Assay

This protocol measures the release of free CoA, which then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product that can be measured at 412 nm.[\[2\]](#)

Experimental Protocol

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8.[\[2\]](#)
 - Acetyl-CoA Solution: Prepare a stock solution of acetyl-CoA. The final concentration in the assay is typically 0.45 mM.[\[2\]](#)
 - DTNB Solution: 0.1 mM DTNB in Assay Buffer.[\[2\]](#)
 - L-Carnitine Solution: Prepare a stock solution of L-carnitine. The reaction is initiated with the addition of L-carnitine to a final concentration of 5 mM.[\[2\]](#)
 - Sample: Purified enzyme, cell lysates, or isolated mitochondria.[\[2\]](#)
- Assay Procedure:

- In a microplate well or cuvette, combine the Assay Buffer, Acetyl-CoA solution, DTNB solution, and the sample.
- Incubate for a short period to establish a baseline rate by monitoring the absorbance at 412 nm for 2 minutes.[2]
- Initiate the reaction by adding the L-Carnitine solution.
- Monitor the increase in absorbance at 412 nm every 20 seconds for 10 minutes.[2]
- Determine the rate of change in absorbance per minute ($\Delta A_{412}/\text{min}$) from the linear portion of the curve.
- Calculation of Enzyme Activity: The activity is calculated based on the molar extinction coefficient of TNB at 412 nm ($14,150 \text{ M}^{-1}\text{cm}^{-1}$).

Data Presentation

Parameter	Direct Spectrophotometric Assay	DTNB-Coupled Spectrophotometric Assay
Wavelength	233 nm[1]	412 nm[2]
Principle	Measures formation of Acetyl-CoA[1]	Measures formation of free CoA[2]
Substrates	Acetyl-L-Carnitine, CoA[1]	Acetyl-CoA, L-Carnitine[2]
Key Reagents	Tris Buffer[1]	Tris Buffer, EDTA, DTNB[2]
Temperature	25°C[1]	Not specified, typically room temp. or 37°C
pH	8.0[1]	7.8[2]

II. Radiometric Assay for CRAT Activity

This highly sensitive method measures the transfer of a radiolabeled acetyl group from [^{14}C]acetyl-CoA to L-carnitine to form [^{14}C]acetyl-L-carnitine.

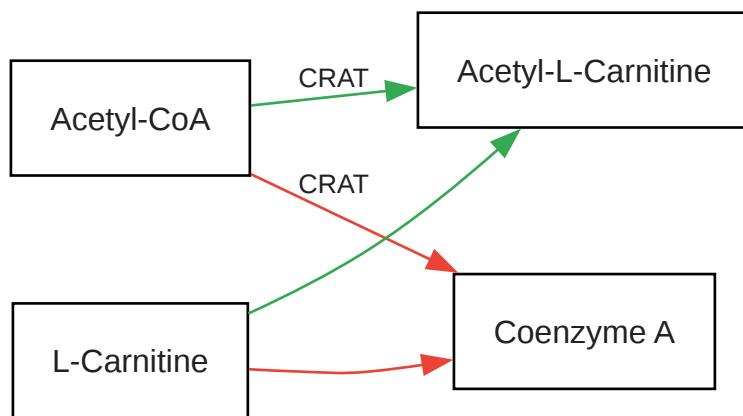
Experimental Protocol

- Reagent Preparation:
 - Assay Buffer: Typically a Tris or phosphate buffer at a physiological pH.
 - [¹⁴C]acetyl-CoA: A stock solution with a known specific activity.
 - L-Carnitine Solution: A stock solution of L-carnitine.
 - Enzyme Sample: Purified enzyme or tissue homogenate.
- Assay Procedure:
 - Combine the Assay Buffer, [¹⁴C]acetyl-CoA, L-carnitine, and the enzyme sample in a microcentrifuge tube.
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
 - Stop the reaction, for example, by adding perchloric acid.
 - Separate the radiolabeled product, [¹⁴C]acetyl-L-carnitine, from the unreacted [¹⁴C]acetyl-CoA. This can be achieved using an anion-exchange resin column, which will retain the negatively charged acetyl-CoA while allowing the positively charged acetyl-L-carnitine to pass through.
 - Measure the radioactivity of the flow-through containing the [¹⁴C]acetyl-L-carnitine using a scintillation counter.
- Calculation of Enzyme Activity: The amount of product formed is calculated from the measured radioactivity and the specific activity of the [¹⁴C]acetyl-CoA. Enzyme activity is then expressed as nmol of product formed per minute per mg of protein.

Data Presentation

Parameter	Radiometric Assay
Principle	Measures formation of radiolabeled acetyl-L-carnitine
Substrates	[¹⁴ C]acetyl-CoA, L-Carnitine
Key Reagents	Radiolabeled acetyl-CoA, Anion-exchange resin
Detection	Scintillation counting

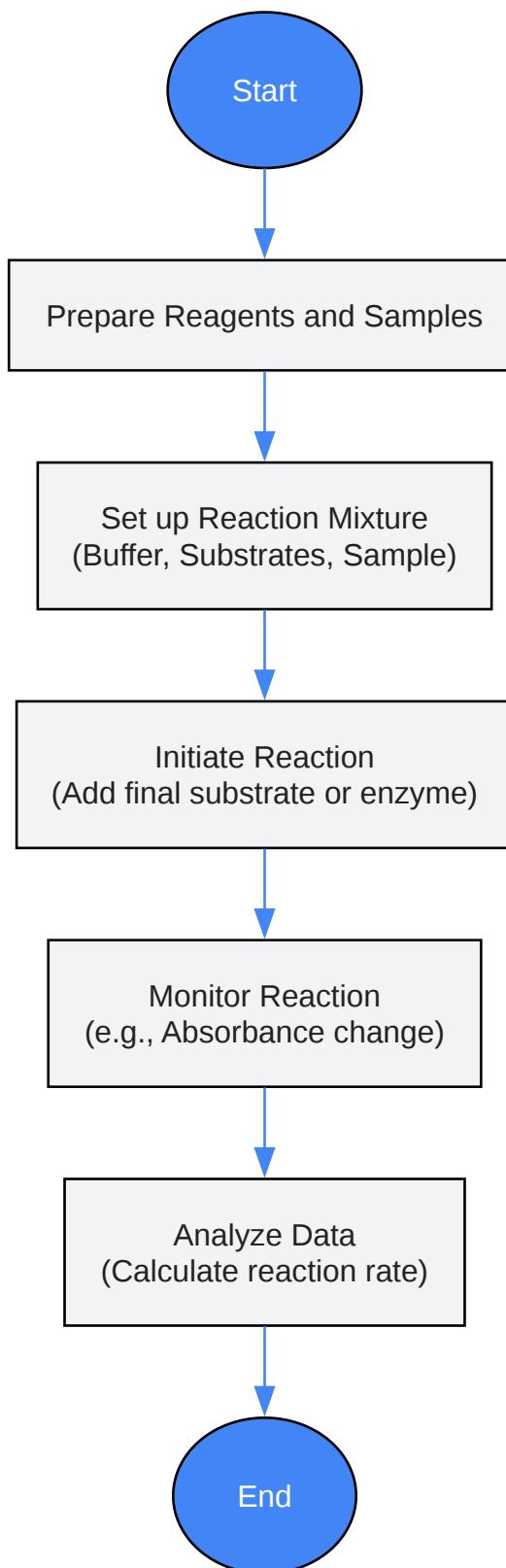
III. ELISA Kits for CRAT Quantification


It is important to note that commercially available ELISA kits for CRAT measure the concentration of the CRAT protein in a sample, not its enzymatic activity.[\[3\]](#)[\[4\]](#) These kits are typically sandwich ELISAs where a capture antibody binds to CRAT, and a detection antibody linked to an enzyme allows for a colorimetric readout. While useful for determining protein expression levels, ELISA results do not provide information about the functional activity of the enzyme.

ELISA Kit Specifications (Example)

Parameter	Typical Value
Assay Type	Sandwich ELISA [4]
Sample Types	Serum, plasma, cell culture supernatants, tissue homogenates [3] [4]
Detection Range	e.g., 3.12-200 ng/mL [4] [5]
Sensitivity	e.g., 1.32 ng/mL [4]
Intra-Assay Precision	CV <10% [3] [4]
Inter-Assay Precision	CV <12% [3] [4]

Visualizations


Carnitine Acetyltransferase Reaction Pathway

[Click to download full resolution via product page](#)

Caption: The reversible reaction catalyzed by **Carnitine Acetyltransferase (CRAT)**.

General Experimental Workflow for CRAT Activity Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining CRAT enzymatic activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mybiosource.com [mybiosource.com]
- 5. cloud-clone.com [cloud-clone.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Carnitine Acetyltransferase Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13397406#carnitine-acetyltransferase-activity-assay-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com